molecular formula C17H19NO2 B1184542 2-methyl-N-(3-phenoxyphenyl)butanamide

2-methyl-N-(3-phenoxyphenyl)butanamide

Cat. No.: B1184542
M. Wt: 269.344
InChI Key: OTTWMMNWGSORFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-N-(3-phenoxyphenyl)butanamide is a synthetic amide derivative characterized by a butanamide backbone substituted with a methyl group at the 2-position and a 3-phenoxyphenyl moiety attached to the nitrogen atom.

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.344

IUPAC Name

2-methyl-N-(3-phenoxyphenyl)butanamide

InChI

InChI=1S/C17H19NO2/c1-3-13(2)17(19)18-14-8-7-11-16(12-14)20-15-9-5-4-6-10-15/h4-13H,3H2,1-2H3,(H,18,19)

InChI Key

OTTWMMNWGSORFE-UHFFFAOYSA-N

SMILES

CCC(C)C(=O)NC1=CC(=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Average Mass Key Substituents Bioactivity Highlights
2-Methyl-N-(3-phenoxyphenyl)butanamide C₁₇H₁₉NO₂ 277.34* 2-methyl, 3-phenoxyphenyl Limited data; inferred QSI potential
2-Methyl-N-(2'-phenylethyl)-butanamide C₁₃H₁₉NO 205.30 2-methyl, phenethyl MIC = 2.43 mM vs. B. glumae
3-Methyl-N-(2'-phenylethyl)-butanamide C₁₃H₁₉NO 205.30 3-methyl, phenethyl MIC = 1.21 mM vs. B. glumae
3-Oxo-2-phenylbutanamide C₁₀H₁₁NO₂ 177.20 3-keto, phenyl Amphetamine precursor
3-Methyl-N-(2,2,2-trichloroethyl)butanamide derivative C₁₄H₁₆Cl₃N₃OS 392.72 Thiourea, trichloroethyl Synthetic opioid analog

*Calculated based on analogous structures.

Antimicrobial and QSI Activity

  • 2-Methyl-N-(2'-phenylethyl)-butanamide : Exhibits moderate antimicrobial activity against Burkholderia glumae (MIC = 2.43 mM), likely through disruption of quorum sensing .
  • 3-Methyl-N-(2'-phenylethyl)-butanamide : Higher potency (MIC = 1.21 mM), suggesting methyl position significantly impacts efficacy .
  • 3-Oxo-2-phenylbutanamide : Lacks direct antimicrobial activity but serves as a precursor in illicit amphetamine synthesis, highlighting the role of functional groups in application divergence .

Psychoactive and Forensic Relevance

  • N-(4-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide : A fentanyl analog with opioid activity, demonstrating how aryl and piperidine modifications confer psychoactive properties .
  • 2-(2-(4-Chlorophenyl)acetamido)-3-methylbutanamide : A new psychoactive substance (NPS) identified in Spain, underscoring the forensic significance of butanamide derivatives .

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